molecular formula C7H7ClO B1582155 3-Chloro-5-methylphenol CAS No. 58291-77-3

3-Chloro-5-methylphenol

Cat. No.: B1582155
CAS No.: 58291-77-3
M. Wt: 142.58 g/mol
InChI Key: QXHZLCYUCTZZNL-UHFFFAOYSA-N
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Description

3-Chloro-5-methylphenol is an organic compound with the molecular formula C7H7ClO. It is a derivative of phenol, characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring. This compound appears as a white crystalline solid and is known for its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-methylphenol can be synthesized through the chlorination of 3-methylphenol (m-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction is carried out in a continuous flow reactor to maintain consistent quality and yield. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-5-methylphenol has several applications in scientific research:

Mechanism of Action

The antimicrobial action of 3-Chloro-5-methylphenol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is similar to other phenolic compounds, where the hydroxyl group plays a crucial role in membrane disruption .

Comparison with Similar Compounds

  • 3-Methylphenol (m-Cresol)
  • 4-Chloro-3-methylphenol
  • 2-Chloro-5-methylphenol

Comparison: 3-Chloro-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-methylphenol, the presence of the chlorine atom enhances its antimicrobial activity. When compared to 4-chloro-3-methylphenol, the position of the chlorine atom affects its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-chloro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHZLCYUCTZZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274544
Record name 3-chloro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58291-77-3
Record name 3-chloro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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